
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide, also known as BM 21, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is a member of the acrylamide family and is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a critical role in regulating cellular signaling pathways. BM 21 has been found to have promising anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development.
Mecanismo De Acción
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 works by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a critical role in regulating cellular signaling pathways. By inhibiting these enzymes, N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 can disrupt the signaling pathways that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in breast cancer cells, as well as inhibit their proliferation. In addition, it has been found to reduce the production of inflammatory cytokines, which play a critical role in the pathogenesis of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 is its potent anti-cancer and anti-inflammatory properties, which make it a potential candidate for drug development. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21. One potential avenue is to further investigate its anti-cancer properties and potential use as a cancer therapy. Another potential direction is to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 can be synthesized through a multi-step process involving the reaction of 3-bromobenzyl bromide with 4-methoxyphenylacetic acid, followed by amidation with acryloyl chloride. The final product is obtained through purification via column chromatography.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to have potent anti-cancer properties, specifically against breast cancer cells. In addition, it has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-8-5-12(6-9-15)7-10-16(19)18-14-4-2-3-13(17)11-14/h2-11H,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKKRFCIGAEYIY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

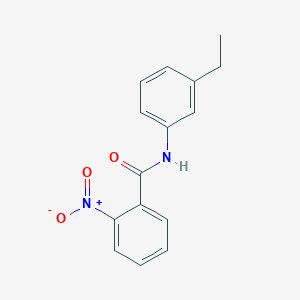

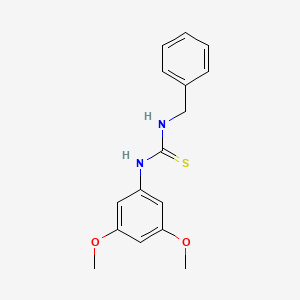
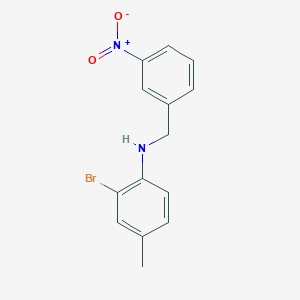
![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)
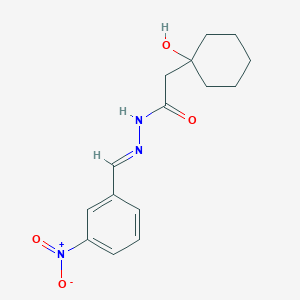
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
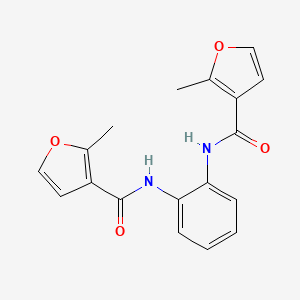
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
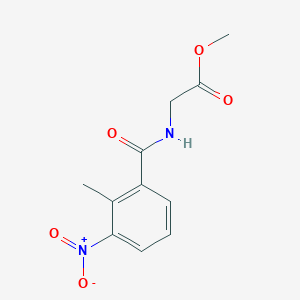
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)